Cytidine-1'-d
Description
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Properties
Molecular Formula |
C₉H₁₂DN₃O₅ |
|---|---|
Molecular Weight |
244.22 |
Synonyms |
4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone-d; 1-β-D-ribosylcytosine-d; 1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine-d; Cytosine Riboside-d; NSC 20258-d; |
Origin of Product |
United States |
Context of Deuterated Nucleosides in Biochemical and Molecular Biology Research
Deuterated nucleosides are variations of the fundamental building blocks of DNA and RNA, where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This subtle atomic substitution has profound implications for their use in research. The primary advantage of using deuterated compounds lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down the rates of chemical reactions involving bond cleavage. researchgate.net This property makes deuterated nucleosides invaluable for studying metabolic pathways and enzyme mechanisms. nih.govnih.gov
In fields like metabolomics and proteomics, deuterated molecules serve as stable isotopically labeled internal standards (SILS) for highly accurate quantitative analyses using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov Furthermore, in structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is a powerful tool. oup.com The substitution of protons with deuterium, which has a different magnetic moment, can simplify complex NMR spectra by suppressing non-essential proton resonances, thereby allowing researchers to focus on specific sites of interest within a large biomolecule. nih.govgoogle.com This spectral simplification is crucial for elucidating the three-dimensional structures and dynamics of nucleic acids like DNA and RNA. oup.comgoogle.com
The applications of deuterated nucleosides extend to investigating the in vivo fate of substances in absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov They are also instrumental in atom-transfer experiments with DNA damaging agents, helping to unravel the mechanisms of DNA damage and repair. nih.gov
Significance of Site Specific Deuteration in Research Probes
Advanced Spectroscopic Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
The strategic substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), at the 1'-position of the ribose sugar in cytidine (B196190) creates this compound. This isotopic labeling serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy, a technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. silantes.com The unique nuclear spin properties of deuterium compared to hydrogen offer several advantages in the complex NMR spectra of large biomolecules like nucleic acids and proteins. silantes.comglenresearch.com
Isotope labeling, including the use of this compound, has significantly advanced the study of macromolecular structures and their movements. sigmaaldrich.comckisotopes.com In NMR, the abundance of protons in biomolecules leads to crowded and overlapping signals, complicating spectral analysis, especially for larger molecules. glenresearch.com By selectively replacing protons with deuterium, as in this compound, specific signals in the ¹H NMR spectrum are eliminated, leading to spectral simplification. glenresearch.comuibk.ac.atcas.cz This simplification is crucial for resolving ambiguities and facilitating the assignment of resonances, which is the first step in determining a three-dimensional structure. nih.gov
The study of molecular dynamics, or how molecules move and change shape over time, also benefits from isotope labeling. sigmaaldrich.com Deuteration can reduce spectral complexity, allowing for a more accurate description of protein and nucleic acid motions over a wide range of timescales. silantes.comsigmaaldrich.com For instance, the analysis of relaxation parameters, which are sensitive to molecular motions, is simplified in deuterated molecules. This allows researchers to gain insights into the flexibility and conformational changes that are often essential for biological function. sigmaaldrich.comnih.gov
| Isotope Labeling Strategy | Benefit in NMR | Application |
| Selective Deuteration (e.g., this compound) | Spectral Simplification | Elucidation of macromolecular structures |
| Uniform ¹⁵N Labeling | Isolated Spin System | Protein dynamics studies |
| ¹³C Labeling | Probing Carbon Skeleton | Detailed analysis of sidechain and backbone motions |
| Perdeuteration | Reduced Relaxation Interference | Studies of large biomolecules |
The precise nature of molecular interactions and the balance between different conformations are fundamental to the function of nucleic acids and proteins. This compound and other deuterated nucleotides are instrumental in probing these aspects. In the context of nucleic acids, the replacement of H1' with deuterium in cytidine can help to dissect complex networks of nuclear Overhauser effects (NOEs), which provide distance constraints between protons and are essential for structure determination. glenresearch.com
NMR studies have revealed that biomolecules are not static entities but often exist in a dynamic equilibrium between multiple conformations. nih.govbiorxiv.org For example, the DNA-binding domain (DBD) of the E. coli cytidine repressor (CytR) was found to exist in multiple distinct conformations in its free state, which coalesce into a single, stable structure upon binding to its specific DNA operator. nih.govbiorxiv.org The use of isotope labeling is critical in characterizing such conformational heterogeneity and understanding the mechanisms of molecular recognition. nih.govbiorxiv.org The ability to monitor these subtle changes provides invaluable information on how proteins and nucleic acids recognize and bind to their specific partners. bmrb.iohhu.de
One of the primary challenges in the NMR spectroscopy of large biomolecules is the sheer number of proton signals, which leads to significant spectral overlap. glenresearch.com Selective deuteration, such as in this compound, is a powerful strategy to simplify these complex spectra. glenresearch.comcas.cz By replacing specific protons with deuterium, the corresponding signals in the ¹H NMR spectrum disappear, reducing crowding and allowing for the unambiguous assignment and analysis of the remaining signals. glenresearch.com For example, in two-dimensional NOESY spectra of oligonucleotides, replacing specific base or sugar protons with deuterium eliminates the corresponding cross-peaks, simplifying the interpretation of the data. glenresearch.com
Beyond spectral simplification, deuteration can also indirectly lead to signal enhancement for the remaining protons. In large molecules, the relaxation properties of protons are dominated by dipole-dipole interactions with neighboring protons. The presence of many protons can lead to efficient relaxation, which broadens the NMR signals and reduces their intensity. By replacing most protons with deuterium, the remaining protons become more isolated, their relaxation rates decrease, and the corresponding signals become sharper and more intense. silantes.comsigmaaldrich.com Further signal enhancement can be achieved through techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT), which transfers the higher polarization of protons to less sensitive nuclei like ¹³C and ¹⁵N. wikipedia.org Hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE) have also been shown to enhance NMR signals of nucleobases, including cytosine. mdpi.comnih.gov
Probing Molecular Interactions and Conformational Equilibria in Nucleic Acids and Proteins
Mass Spectrometry-Based Methodologies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. shimadzu.com It is widely employed in metabolomics to identify and quantify the complete set of small-molecule metabolites within a biological sample. shimadzu.comsciex.com
In quantitative metabolomics, stable isotope-labeled compounds, such as this compound, serve as ideal internal standards. mdpi.comnih.gov The principle of isotope dilution mass spectrometry involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. mdpi.com Because the labeled standard is chemically identical to the endogenous analyte, it behaves similarly during sample preparation and analysis, correcting for any loss or variation. mdpi.comnih.gov The ratio of the signal from the endogenous analyte to the signal from the labeled internal standard allows for accurate and precise quantification. nih.gov
Deuterated standards like Cytidine-d2 are used for the quantification of cytidine by GC- or LC-MS. caymanchem.com The use of deuterated analogs as internal standards is a common practice in quantitative bioanalysis. mdpi.com For example, a liquid chromatography/tandem mass spectrometry (LC/MS/MS) assay using deuterated tetrahydrouridine (B1681287) as an internal standard was developed for the sensitive and accurate quantification of this cytidine deaminase inhibitor in mouse plasma. nih.gov This highlights the critical role of deuterated compounds in pharmacokinetic studies and the broader field of metabolomics. nih.govnih.govnih.gov
| Analytical Technique | Application of this compound | Purpose |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard | Accurate quantification of cytidine and related metabolites |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Analysis of volatile cytidine derivatives |
| Tandem Mass Spectrometry (MS/MS) | Internal Standard | Increased specificity and sensitivity in complex biological matrices |
Stable Isotope Labeling and Mass Spectrometry (SILMS) for Differentiating Biological Origins
Stable Isotope Labeling and Mass Spectrometry (SILMS) is a powerful methodology that utilizes stable isotope-labeled compounds to distinguish between endogenous and exogenous sources of molecules within a biological system. nih.gov In the context of this compound, this technique allows researchers to introduce a labeled form of cytidine into a system and track its incorporation and metabolic fate separately from the naturally occurring (unlabeled) cytidine pool.
The core principle of SILMS lies in the mass difference imparted by the stable isotope. In this compound, the deuterium (¹H) atom at the 1' position of the ribose sugar makes it heavier than standard cytidine. This mass difference, though small, is readily detectable by high-sensitivity mass spectrometry. nih.govsilantes.com When cells or organisms are exposed to this compound, the labeled nucleoside is taken up and integrated into various metabolic pathways. Subsequent analysis of cellular components, such as DNA and RNA, by mass spectrometry can differentiate between the molecules synthesized using the exogenous, labeled precursor and those synthesized from the endogenous, unlabeled pool. nih.gov
Applications in Proteomic Analysis, including Pulsed Approaches
While direct labeling of proteins with this compound is not a standard proteomic technique, the principles of stable isotope labeling, exemplified by its use, are foundational to advanced proteomic analyses like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govthermofisher.com SILAC involves growing cells in media containing "heavy" or "light" essential amino acids. nih.govthermofisher.com This metabolic labeling allows for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry. nih.gov
Pulsed SILAC (pSILAC) extends this methodology to provide a temporal dimension to proteomic analysis. rsc.orgnih.gov In a pSILAC experiment, cells are grown for a period with a "heavy" isotope-labeled amino acid, and the rate of its incorporation into newly synthesized proteins is monitored over time. rsc.orgnih.gov This "pulse" allows for the measurement of protein synthesis and turnover rates. nih.gov
The conceptual framework of using a labeled precursor like this compound to trace metabolic processes is analogous to how pSILAC operates. Just as this compound can be used to follow the flux of nucleosides into nucleic acid synthesis, pSILAC uses labeled amino acids to track the dynamics of the proteome. rsc.orgnih.gov These pulsed approaches are invaluable for studying how cellular protein populations change in response to various stimuli or during different physiological states, providing insights into protein synthesis, degradation, and assembly of protein complexes. nih.govnih.gov
| Proteomic Technique | Principle | Application |
| SILAC | Metabolic labeling with heavy/light amino acids for relative protein quantification. nih.govthermofisher.com | Comparing proteomes of different cell populations (e.g., treated vs. untreated). nih.gov |
| pSILAC | Monitors the rate of incorporation of a heavy labeled amino acid over time. rsc.orgnih.gov | Measuring protein synthesis, degradation, and turnover rates. nih.gov |
| Spike-in SILAC | A heavy-labeled reference sample is added to unlabeled samples for quantification. biorxiv.org | Enables SILAC-based quantification for samples that cannot be directly labeled, such as clinical tissues. biorxiv.org |
Isotopic Tracing Strategies
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.com By introducing a stable isotope-labeled substrate, such as this compound, into a biological system, researchers can trace the path of the isotope through various metabolic pathways. creative-proteomics.comnih.gov The distribution of the isotope in downstream metabolites provides quantitative information about the activity of these pathways. nih.gov
Investigation of Nucleotide Biosynthesis Pathways
This compound is a valuable tracer for investigating nucleotide biosynthesis. creative-proteomics.com Nucleotides are the building blocks of DNA and RNA and are central to numerous cellular processes. oup.com The biosynthesis of cytidine involves a complex network of pathways, including the de novo synthesis pathway and salvage pathways. d-nb.inforesearchgate.net
By supplying this compound to cells, researchers can use mass spectrometry to track the incorporation of the deuterium label into various intermediates and final products of nucleotide metabolism, such as CTP (cytidine triphosphate). oup.com This allows for the quantification of the flux through different branches of the pyrimidine (B1678525) biosynthetic pathway. nih.gov For example, studies in Escherichia coli and Bacillus subtilis have utilized similar isotopic tracing methods to understand and engineer cytidine production by identifying and overcoming bottlenecks in the synthesis pathways. d-nb.inforesearchgate.netnih.gov The data from such experiments can reveal how genetic modifications or environmental conditions affect the flow of metabolites toward cytidine synthesis. d-nb.infonih.gov
Assessment of Carbon and Nitrogen Flow in Cellular Metabolic Networks
While this compound specifically introduces a deuterium label, the broader strategy of isotopic tracing is essential for assessing the flow of key elements like carbon and nitrogen through metabolic networks. nih.gov By using substrates labeled with ¹³C or ¹⁵N, scientists can map the intricate connections between different metabolic pathways, such as central carbon metabolism, amino acid synthesis, and nucleotide metabolism. nih.govnih.gov
For instance, tracing with ¹³C-labeled glucose and ¹⁵N-labeled glutamine can reveal how carbon and nitrogen from these primary nutrients are utilized for the synthesis of the pyrimidine ring in cytidine. nih.gov This provides a global view of cellular metabolism, showing how resources are allocated to various biosynthetic processes. nih.govcopernicus.org The analysis of isotopic patterns in metabolites allows for the construction of comprehensive metabolic models that can predict how perturbations in one part of the network will affect others. nih.gov Such analyses are crucial for understanding metabolic reprogramming in diseases like cancer and for metabolic engineering applications. nih.gov
| Tracer Type | Information Gained | Key Metabolic Pathways Investigated |
| ¹³C | Carbon flow from central carbon metabolism. nih.gov | Glycolysis, TCA Cycle, Pentose (B10789219) Phosphate (B84403) Pathway. d-nb.infonih.gov |
| ¹⁵N | Nitrogen flow from sources like amino acids. nih.gov | Amino acid metabolism, Nucleotide biosynthesis. nih.govnih.gov |
| ²H (Deuterium) | Tracing specific hydrogen atoms, redox reactions. nih.gov | Nucleoside salvage, specific enzymatic reactions. biorxiv.org |
Dynamic Isotopic Labeling for Temporal Biochemical Analysis
Dynamic isotopic labeling is a powerful extension of isotopic tracing that introduces a time-dependent dimension to the analysis of biochemical processes. nih.gov Instead of analyzing the system at a single steady state, this approach involves collecting samples at multiple time points after the introduction of an isotopic tracer, like this compound. rsc.orgnih.gov This allows for the measurement of the rates of metabolic reactions and the turnover of metabolites, providing a dynamic picture of cellular metabolism. nih.gov
This technique is particularly useful for understanding how metabolic networks respond and adapt to changes in their environment. nih.gov For example, by introducing this compound and monitoring the rate at which the deuterium label appears in RNA, researchers can determine the rate of RNA synthesis. Similarly, by performing a "pulse-chase" experiment, where the labeled precursor is replaced by an unlabeled one after a certain period, the rate of RNA degradation can be measured. nih.gov
These dynamic approaches, analogous to pulsed SILAC in proteomics, provide crucial information that cannot be obtained from static measurements. rsc.orgnih.gov They reveal the kinetics of metabolic pathways and offer deeper insights into the regulation and control of biochemical networks over time. nih.gov
Applications in in vitro and Cellular Research Models
The use of isotopically labeled compounds is a cornerstone of modern biochemical and cellular research, enabling precise tracking of molecules through complex biological pathways. This compound, a stable isotope-labeled version of cytidine featuring a deuterium atom at the 1' position of the ribose sugar, serves as a powerful tool in in vitro and cellular research models. Its primary application lies in its utility as a tracer in studies involving mass spectrometry, allowing researchers to differentiate the labeled molecule from its endogenous, unlabeled counterparts. This facilitates detailed investigations into enzymatic mechanisms and metabolic flux without the complications associated with radioactive isotopes.
Elucidating Enzymatic Mechanisms
In in vitro settings, this compound is instrumental for studying the kinetics and mechanisms of enzymes that metabolize cytidine. By substituting a hydrogen atom with deuterium, researchers can probe for kinetic isotope effects (KIEs), which can provide insight into the rate-limiting steps of an enzymatic reaction.
Cytidine Deaminase (CDD): This enzyme catalyzes the hydrolytic deamination of cytidine to form uridine (B1682114), a key step in the pyrimidine salvage pathway. nih.gov While the deamination occurs on the pyrimidine base, the binding of the entire nucleoside to the active site is critical. Using this compound can help determine if conformational changes involving the ribose moiety during substrate binding or product release are kinetically significant.
APOBEC Family Deaminases: The apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like (APOBEC) family of enzymes deaminates cytidines in single-stranded DNA (ssDNA) or RNA, playing roles in immunity and cancer. nih.govnih.gov Studies using labeled substrates like this compound in in vitro assays with purified APOBEC enzymes can precisely quantify deamination activity and specificity on various nucleic acid sequences. nih.gov
Kinases and Phosphorylases: Enzymes such as uridine-cytidine kinases phosphorylate cytidine to form cytidine monophosphate (CMP), the first step in its entry into nucleotide synthesis pathways. clinmedjournals.org this compound can be used as a substrate in these reactions to confirm enzymatic activity and to follow the path of the labeled carbon skeleton into the nucleotide pool in complex cellular lysates.
The table below summarizes potential enzymatic studies utilizing this compound.
Table 1: Potential Applications of this compound in Enzymatic Studies
| Enzyme Family | Catalyzed Reaction | Research Application | Potential Role of this compound |
|---|---|---|---|
| Cytidine Deaminases (CDD) | Cytidine → Uridine + Ammonia (B1221849) | Studying drug resistance mechanisms for cytidine analogs like Cytarabine. nih.govnih.gov | Investigating the influence of ribose conformation on substrate binding and catalysis. |
| Uridine-Cytidine Kinases (UCK) | Cytidine + ATP → CMP + ADP | Analyzing the pyrimidine salvage pathway and its role in cell proliferation. clinmedjournals.org | Tracing the flow of cytidine into the nucleotide pool for RNA/DNA synthesis. |
| APOBEC Deaminases | Cytidine → Uridine (in ssDNA/RNA) | Understanding mechanisms of innate immunity and mutagenesis in cancer. nih.govnih.gov | Quantifying enzyme activity and substrate specificity in in vitro assays. |
| Nucleoside Phosphorylases | Cytidine + Phosphate ⇌ Cytosine + Ribose-1-phosphate | Characterizing nucleotide salvage pathways and their regulation. | Probing the kinetics of glycosidic bond cleavage. |
Metabolic Tracing in Cellular Models
In cellular research, this compound is an invaluable tracer for metabolic flux analysis. When introduced to cell culture media, it is transported into cells and enters the pyrimidine salvage pathway. Researchers can then track the deuterium label as it is incorporated into various downstream metabolites, including cytidine diphosphate (B83284) (CDP) and cytidine triphosphate (CTP), and ultimately into RNA and DNA. wikipedia.org This approach provides a dynamic view of nucleic acid synthesis and turnover.
This technique is applicable across a range of cellular models, from traditional 2D monolayer cultures to more physiologically relevant 3D models like spheroids and organoids, which better mimic the complex microenvironments of native tissues. promega.depromocell.com
Measuring RNA Synthesis: The rate of new RNA synthesis can be quantified by measuring the incorporation of this compound into the RNA pool over time. This is analogous to methods using analogs like 5-Ethynyl-cytidine (5-EC), but with detection by mass spectrometry instead of click chemistry. jenabioscience.com
DNA Replication Studies: In proliferating cells, the labeled cytidine will be converted to deoxycytidine triphosphate (dCTP) via the action of ribonucleotide reductase and subsequently incorporated into newly synthesized DNA. Tracking this incorporation provides a direct measure of DNA replication rates.
Pathway Analysis: By analyzing the isotopic enrichment in various intermediates of the pyrimidine pathway, researchers can identify metabolic bottlenecks or changes in enzyme activity in response to drug treatment or genetic modifications.
The following table details research questions that can be addressed using this compound in different cellular models.
Table 2: Applications of this compound in Cellular Metabolic Tracing
| Cellular Model | Research Question | Methodological Approach | Expected Outcome |
|---|---|---|---|
| Cancer Cell Lines (2D Culture) | How does a chemotherapy agent affect RNA synthesis? | Pulse-chase experiment with this compound followed by LC-MS analysis of RNA hydrolysates. | Quantification of the change in the rate of new RNA synthesis upon drug treatment. |
| Tumor Spheroids (3D Culture) | What is the rate of DNA replication in the spheroid core versus the periphery? | Labeling with this compound, spheroid dissociation, cell sorting, and analysis of genomic DNA by GC-MS or LC-MS. | Mapping of proliferative zones within the 3D tumor model. promocell.com |
| Primary Hepatocyte Culture | How is cytidine salvaged and metabolized in primary liver cells? | Stable isotope tracing with this compound and time-course analysis of intracellular nucleotide pools via LC-MS/MS. | A detailed metabolic flux map of the pyrimidine salvage pathway in a non-cancerous cell type. scispace.com |
| Stem Cell-Derived Organoids | How do nucleic acid synthesis dynamics change during cellular differentiation? | Introducing this compound at different stages of organoid development and analyzing isotopic enrichment in RNA and DNA. | Correlation of metabolic activity with differentiation state in a complex, tissue-like model. promega.de |
Investigations into Biochemical Processes and Enzyme Mechanisms
Enzymatic Deamination Studies
Cytidine-1'-d has been instrumental in studying the process of enzymatic deamination, a fundamental reaction in cellular metabolism and nucleic acid editing.
Cytidine (B196190) Deaminase Family (APOBEC/CDADC1) Activity and Substrate Specificity
The activation-induced deaminase/apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like (AID/APOBEC) family of cytidine deaminases plays a crucial role in both immunity and disease by converting cytidine to uridine (B1682114) in nucleic acids. nih.govplos.orgpnas.org These enzymes primarily act on single-stranded DNA and can also deaminate RNA. plos.orgnih.gov The family includes several members, such as APOBEC1, which edits apolipoprotein B (ApoB) pre-mRNA, and activation-induced deaminase (AID), which is essential for antibody diversification. nih.govplos.org
The core function of these enzymes is the deamination of cytidine, a process that can lead to mutations in DNA and RNA. nih.gov This catalytic activity is central to their roles in the innate immune response against viruses and retrotransposons. plos.org However, their mutagenic nature also implicates them in the development of cancer. nih.govrsc.org
Mechanistic Enzymology of Nucleoside Deamination
The enzymatic deamination of cytidine to uridine is a hydrolytic reaction catalyzed by cytidine deaminases. genecards.orgpnas.org The reaction proceeds through the formation of a tetrahedral intermediate, which involves the addition of a water molecule to the cytidine base. pnas.orgnih.gov This process is significantly accelerated by the enzyme compared to the slow spontaneous deamination of cytidine. rsc.org
All members of the AID/APOBEC family share a conserved zinc-coordinating motif that forms the catalytic core. nih.govnih.gov The zinc ion activates a water molecule, which then attacks the C4 position of the cytidine ring, leading to the formation of the intermediate. nih.govebi.ac.uk A conserved glutamic acid residue acts as a proton shuttle, facilitating the transfer of protons necessary for the reaction and the eventual release of ammonia (B1221849). nih.gov
Development and Application of Biochemical Assays for Deaminase Activity
Various biochemical assays have been developed to measure the activity of cytidine deaminases. These assays are crucial for understanding enzyme kinetics, substrate specificity, and for screening potential inhibitors.
One common method is the alkaline cleavage assay, which has been used to test the activity of CDA variants on partially single-stranded substrates. pnas.org Another approach involves monitoring the conversion of cytidine to uridine and ammonia. The released ammonia can be quantified using methods like the indophenol (B113434) reaction, which produces a colored product that can be measured spectrophotometrically. semanticscholar.orgplos.org
Fluorometric assays offer higher sensitivity. For instance, some kits use a proprietary reaction mix that reacts with the intermediate products of the deamination reaction to generate a stable fluorophore, allowing for the detection of very low levels of enzyme activity. abcam.cn Other assays utilize reverse transcriptase to detect the deaminated product in RNA substrates. pnas.org These high-throughput screening methods, often performed in 96-well plates, are suitable for analyzing a large number of samples. semanticscholar.orgplos.org
Table 1: Comparison of Biochemical Assays for Deaminase Activity
| Assay Type | Principle | Detection Method | Sensitivity | Throughput | Reference |
|---|---|---|---|---|---|
| Alkaline Cleavage | Cleavage of substrate at the site of deamination | Radioactivity or Fluorescence | Moderate | Low to Moderate | pnas.org |
| Indophenol Method | Quantification of ammonia produced during deamination | Colorimetric | Low to Moderate | High | semanticscholar.orgplos.org |
| Fluorometric Kit | Reaction of intermediates with a proprietary mix to produce a fluorophore | Fluorometric | High | High | abcam.cn |
| Reverse Transcriptase | Primer extension to detect U in place of C | Gel electrophoresis/Fluorescence | High | Moderate | pnas.org |
| Restriction Endonuclease | Digestion of a duplex DNA substrate containing the deaminated base | Gel electrophoresis | Moderate | Low | pnas.org |
Role in Nucleotide Metabolism Research
Cytidine and other nucleosides are not only precursors for nucleic acid synthesis but also serve as an energy source for central carbon metabolism. jourdainlab.org The pyrimidine (B1678525) salvage pathway allows cells to recycle nucleosides and nucleobases from the breakdown of nucleic acids. genecards.org Cytidine deaminase is a key enzyme in this pathway, catalyzing the conversion of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. rsc.orggenecards.org
The synthesis of pyrimidine nucleotides begins with the formation of uridine monophosphate (UMP), which can then be converted to uridine triphosphate (UTP). interesjournals.org CTP synthetase then catalyzes the amination of UTP to form cytidine triphosphate (CTP). interesjournals.org The regulation of these pathways is crucial for maintaining a balanced pool of nucleotides for cellular processes. genecards.org For example, in some bacteria, the uptake of cytidine is mediated by specific ABC transporters. oup.com Studies have shown that the catabolism of uridine, a product of cytidine deamination, can fuel glycolysis and the pentose (B10789219) phosphate (B84403) pathway, especially in nutrient-scarce environments. jourdainlab.org
Impact on Nucleic Acid Editing and Modification
RNA editing is a post-transcriptional process that alters the sequence of RNA molecules, leading to changes in the encoded protein. wikipedia.org One of the most common types of RNA editing is the deamination of cytidine (C) to uridine (U). wikipedia.orgoup.com A classic example is the editing of the apolipoprotein B (apoB) mRNA, where a specific cytidine is converted to uridine, creating a stop codon and resulting in a truncated protein. nih.govoup.com This site-specific deamination is carried out by a complex containing APOBEC1. nih.gov
The ability of AID/APOBEC enzymes to deaminate cytidine in DNA is a fundamental mechanism for generating antibody diversity through somatic hypermutation and class switch recombination. plos.orgnih.gov However, this same activity can also lead to off-target mutations in the genome, contributing to cancer development. rsc.org The development of base editing technologies, which fuse a cytidine deaminase to a Cas9 protein, has harnessed this enzymatic activity for precise genome engineering, allowing for the targeted conversion of C-G base pairs to T-A base pairs. addgene.org
Probing Macromolecular Interactions
Understanding the interactions between small molecules and macromolecules is fundamental to biochemistry and drug development. Various techniques are employed to study these interactions, providing insights into binding affinity, stoichiometry, and kinetics. wyatt.com
Fluorescence Resonance Energy Transfer (FRET) is a powerful method for quantifying protein-protein interactions in living cells. nih.gov By tagging interacting partners with fluorescent proteins, the proximity and dynamics of their association can be measured. nih.gov Mass spectrometry techniques, such as MALDI-MS and ESI-MS, can also be used to detect non-covalent complexes between proteins and small molecule ligands, providing information on binding stoichiometry and selectivity. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for studying the interactions of nucleosides like cytidine with other molecules in solution. acs.org Furthermore, computational methods like molecular dynamics simulations can provide detailed insights into the molecular interactions between small molecules and their protein targets. nih.gov
Nucleic Acid-Protein Interactions
The interaction between nucleic acids and proteins is fundamental to a vast array of cellular functions, from gene expression and regulation to DNA replication and repair. royalsocietypublishing.org The use of stable isotopes, such as in this compound, in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, provides high-resolution insights into these complex interactions. isotope.comnih.gov
Selective deuteration of nucleic acids can simplify complex NMR spectra, aiding in the structural determination of nucleic acid-protein complexes. isotope.comacs.org For instance, in studies of protein-DNA complexes, NMR experiments can be designed to specifically observe signals from the unlabeled DNA while the protein is uniformly labeled with ¹³C and ¹⁵N. royalsocietypublishing.org This allows for the precise mapping of the protein-DNA interface.
Research on the E. coli cytidine repressor (CytR), a protein that regulates multiple operons, has demonstrated the power of these techniques. biorxiv.org Studies have revealed that the DNA-binding domain (DBD) of CytR undergoes a significant disorder-to-order transition upon binding to its specific DNA operator sequence. biorxiv.org This transition is crucial for the differential regulation of gene expression. biorxiv.org Furthermore, the interaction of the CytR DBD with nonspecific DNA results in a more flexible, "fuzzy" complex, highlighting the specificity of the structural changes that occur upon recognition of the correct DNA sequence. biorxiv.org
The table below summarizes key findings from studies on nucleic acid-protein interactions involving cytidine and its derivatives.
| Research Area | Key Finding | Significance |
| CytR-DNA Binding | The CytR DNA-binding domain (DBD) transitions from a disordered state to a structured three-helix bundle upon specific DNA binding. biorxiv.org | Demonstrates that specific protein-DNA contacts are essential for stabilizing the bound structure and are coupled to folding. biorxiv.org |
| PCBP2-Nucleic Acid Recognition | The KH1 domain of Poly(C)-binding protein 2 (PCBP2) can interact with both poly(C) DNA and RNA sequences, with specific hydrogen bonds mediating the recognition. nih.gov | Suggests that PCBPs may have dual roles in processes involving both DNA and RNA, such as telomere regulation. nih.gov |
| AID Deaminase Activity | Activation-induced deaminase (AID) shows a strong preference for deaminating cytosine in DNA over RNA. A single RNA-like 2'-hydroxyl group at the target cytosine is enough to significantly reduce deamination. nih.gov | Provides insight into the molecular basis for how enzymes can distinguish between DNA and RNA substrates, with the sugar pucker playing a key role. nih.gov |
Nucleic Acid-Ligand Binding Dynamics
The binding of small molecule ligands to nucleic acids is a critical aspect of many biological processes and a key target for therapeutic intervention. Isotopic labeling, including the use of this compound, offers a powerful lens through which to view the dynamics of these interactions. Techniques such as NMR spectroscopy and isothermal titration calorimetry (ITC) can provide detailed thermodynamic and kinetic information about ligand binding events. acs.org
The introduction of deuterium (B1214612) into a nucleic acid can alter its relaxation properties in NMR experiments, which can be used to study the dynamics of the molecule both in its free state and when bound to a ligand. acs.org For example, the exchange rates of imino protons in base pairs with the solvent can provide information about the stability of the nucleic acid structure and how it is affected by ligand binding. yorku.ca
Studies on the cocaine-binding aptamer, an oligonucleotide that binds to cocaine and quinine, have utilized NMR to investigate the changes in base pair dynamics upon ligand binding. yorku.ca These studies have shown a reduction in dynamics at the ligand-binding site, while other parts of the aptamer remain largely unaffected. yorku.ca This localized stabilization provides insight into the mechanism of ligand recognition and binding.
Molecular dynamics simulations have also been employed to study ligand binding to riboswitches, which are RNA elements that regulate gene expression by binding to specific metabolites. plos.org In the case of the preQ1 riboswitch, simulations have revealed that the ligand-free aptamer domain exists in a stable, pre-folded conformation with an open binding pocket, poised for ligand entry. plos.org
The following table details research findings on the dynamics of nucleic acid-ligand binding.
| System | Technique(s) | Key Finding | Implication |
| Cocaine-Binding Aptamer | NMR Spectroscopy | Ligand binding leads to a reduction in the dynamics of base pair opening specifically at the ligand-binding site. yorku.ca | Provides a detailed view of how ligand binding stabilizes a specific region of the aptamer. yorku.ca |
| preQ1 Riboswitch Aptamer | Molecular Dynamics Simulations | The ligand-free aptamer has a stable, partially folded structure with an open binding pocket, facilitating ligand recognition. plos.org | Suggests a mechanism of "conformational selection" where the ligand binds to a pre-existing conformation of the RNA. plos.org |
| GC-DNA and Cationic Ligands | Isothermal Titration Calorimetry (ITC), Circular Dichroism (CD) | The binding of cationic ligands like spermine (B22157) to GC-rich DNA is primarily driven by favorable entropy changes. acs.org | Highlights the importance of electrostatic interactions and the release of counterions in the condensation of DNA by polyamines. acs.org |
| Cytidine Phosphate Recognition | Fluorescence and ¹H NMR Titrations | A synthetic receptor was designed to selectively bind and sense cytidine triphosphate (CTP) and C-rich RNA sequences. acs.org | Demonstrates the potential for creating synthetic molecules that can recognize specific nucleic acid sequences for therapeutic or diagnostic purposes. acs.org |
Investigations of RNA Structure and Folding via Labeled Probes
Understanding the three-dimensional structure of RNA is crucial for deciphering its diverse functions in the cell. Isotopic labeling, including the incorporation of this compound, provides a powerful toolkit for probing RNA structure and folding pathways. scienceopen.combu.edu When incorporated into RNA, deuterated nucleotides can be used in conjunction with various biophysical techniques to obtain structural information at atomic resolution. scienceopen.combu.edu
One key application is in NMR spectroscopy of larger RNA molecules. The complexity of NMR spectra increases significantly with the size of the RNA. Selective deuteration helps to simplify these spectra by reducing the number of proton signals, thereby alleviating spectral overlap and facilitating resonance assignment. acs.org For instance, preparing RNA with deuterated NTPs can lead to dramatically simplified NOESY spectra and improved relaxation properties, which are beneficial for studying the structure and dynamics of large RNAs. acs.org
Another powerful technique is small-angle neutron scattering (SANS) combined with selective deuteration. nih.gov This approach, known as contrast matching, allows researchers to "highlight" specific components within a larger molecular complex. nih.gov By selectively deuterating one RNA molecule in an RNA-RNA complex, its structure within the bound state can be determined, providing insights into conformational changes that occur upon complex formation. nih.gov
Chemical probing methods also benefit from isotopic labeling. By measuring the kinetic isotope effect on the cleavage of RNA containing deuterated ribose, it is possible to quantify the reactivity of individual hydrogen atoms within the RNA molecule. scienceopen.combu.edu This increases the resolution of chemical probing experiments to the level of a single atom. scienceopen.combu.edu
The table below presents research findings related to the use of labeled probes in the investigation of RNA structure and folding.
| Technique | Labeled Probe Application | Key Research Finding | Scientific Significance |
| NMR Spectroscopy | Incorporation of deuterated NTPs into RNA. acs.org | Leads to reduced spectral crowding and improved relaxation properties in the NMR spectra of RNA. acs.org | Facilitates the structural and dynamic analysis of larger RNA molecules that are otherwise difficult to study by NMR. acs.org |
| Small-Angle Neutron Scattering (SANS) | Selective deuteration of one RNA in an RNA-RNA complex. nih.gov | Enables the determination of the structure of a single RNA molecule within a larger complex. nih.gov | Allows for the direct analysis of conformational changes in RNAs upon forming functional assemblies. nih.gov |
| Hydroxyl Radical Cleavage Probing | Use of specifically deuterated NTPs in RNA synthesis. scienceopen.combu.edu | Allows for the measurement of the deuterium kinetic isotope effect on RNA cleavage, providing single-atom resolution. scienceopen.combu.edu | Enhances the precision of chemical probing experiments for a more detailed understanding of RNA structure. scienceopen.combu.edu |
| Chemical Labeling | Incorporation of modified cytidine triphosphate analogs into RNA. rsc.org | Enables site-specific labeling of RNA with fluorescent probes for studies of folding and dynamics. rsc.org | Provides versatile methods for studying the structure and function of RNA in vitro and in living cells. rsc.org |
Synthetic Methodologies for Cytidine 1 D and Its Derivatives in Research
Strategies for Site-Specific Deuteration and Isotopic Enrichment for Research Applications
Site-specific deuteration of nucleosides, including cytidine (B196190), is a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for the structural analysis of DNA and RNA. google.comwipo.int By replacing specific protons with deuterium (B1214612), the complexity of NMR spectra is significantly reduced, creating an "NMR-window" that allows for the detailed study of specific regions within a nucleic acid strand. google.comwipo.int This approach is particularly beneficial for investigating structure-activity relationships. google.com
Several methods have been developed for the site-specific deuteration of the sugar moiety in nucleosides. nih.gov For instance, deuterium can be incorporated at the C1', C2', C3', C4', and C5' positions of the ribose ring. google.com One approach involves the use of deuterated starting materials in the synthesis of the sugar residue itself, which is then coupled to the nucleobase. google.com Another strategy is the direct, site-specific chemical deuteration of the pre-formed nucleoside. nih.gov For example, 4'-deuteriothymidine has been synthesized from thymidine (B127349) via deprotonation and deuteration of a 5'-carboxylic ester intermediate. ucla.edu This method is potentially applicable to other nucleosides, including cytidine. ucla.edu The efficiency of deuterium incorporation is critical and is often confirmed by NMR spectroscopy, with incorporation levels greater than 95% being achievable. ucla.edu
The primary application of these deuterated nucleosides is in NMR studies to simplify spectra and reduce dipolar relaxation. nih.gov This is especially important for larger RNA molecules where spectral overlap is a major issue. nih.gov For example, deuteration at the H3', H4', and H5'/5'' positions of the ribose can be achieved using commercially available nucleotide triphosphates (NTPs). nih.gov
Table 1: Examples of Site-Specifically Deuterated Nucleosides and Their Applications
| Deuterated Nucleoside | Position of Deuteration | Primary Research Application | Reference |
| Deuterated-β-D-nucleosides | C1', C2', C3', C4', C5' | NMR structural studies of DNA and RNA | google.com |
| 4'-Deuteriothymidine | C4' | Studying mechanisms of chemical nucleases | ucla.edu |
| Deuterated ribo-nucleosides | Various sugar positions | Increasing enzymatic stability of oligonucleotides | google.com |
| 6-¹³C-pyrimidine nucleosides | C6 of pyrimidine (B1678525) base | NMR-based structural analysis of RNA | nih.gov |
Chemical Synthesis of Modified Cytidine Derivatives for Research Tools
The chemical synthesis of modified cytidine derivatives provides essential tools for a variety of research applications, including aptamer discovery and the study of nucleic acid structure and function. nih.govnih.gov Modifications can be introduced at either the sugar or the base moiety of the cytidine molecule.
One common strategy involves the modification of the C5 position of the pyrimidine ring. For example, cytidine derivatives bearing a 5-(N-substituted-carboxamide) functional group have been synthesized for use in the Systematic Evolution of Ligands by EXponential enrichment (SELEX) process for aptamer discovery. nih.govnih.gov A key step in these syntheses is a mild, palladium(0)-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine. nih.govnih.gov These modifications can also be combined with sugar modifications, such as 2'-O-methyl or 2'-deoxy-2'-fluoro substitutions, to create nuclease-resistant analogs. nih.govnih.gov
Modifications at the N4-position of the cytosine base are also frequently explored. N4-acyl-2'-deoxycytidines have been prepared by acylating 2'-deoxycytidine (B1670253) with appropriate activated esters of carboxylic acids. google.com Similarly, N4-alkoxycytidines can be synthesized by reacting cytidine with the corresponding amine hydrochloride salt. mdpi.com These N4-modified cytidines can then be converted into their triphosphate forms for enzymatic incorporation into nucleic acids. google.com
The synthesis of these derivatives often involves multiple steps of protection, reaction, and deprotection. tandfonline.com For instance, the synthesis of N-acetylcytidine can be achieved through the peracetylation of cytidine followed by selective enzymatic deacetylation. tandfonline.com
Table 2: Examples of Chemically Synthesized Modified Cytidine Derivatives
| Modified Cytidine Derivative | Position of Modification | Synthetic Strategy | Research Application | Reference |
| 5-(N-benzylcarboxamide)-2'-deoxycytidine | C5 of cytosine | Palladium(0)-catalyzed carboxyamidation | Aptamer discovery (SELEX) | nih.govnih.gov |
| N4-acetyl-5-fluoro cytidine | N4 of cytosine, C5 of cytosine | Acylation | NMR structural studies | oup.com |
| N4-alkoxycytidines | N4 of cytosine | Reaction with amine hydrochloride | Enzyme substrate studies | mdpi.com |
| N-Acetylcytidine | N4 of cytosine | Peracetylation and enzymatic deacetylation | Intermediate for further synthesis | tandfonline.com |
Enzymatic and Chemo-Enzymatic Approaches for Labeled RNA/DNA Incorporation
Enzymatic and chemo-enzymatic methods offer a powerful and often milder alternative to purely chemical synthesis for the incorporation of labeled cytidine derivatives into RNA and DNA. tandfonline.comnih.gov These approaches leverage the specificity of enzymes to achieve site-specific modifications and incorporations that can be challenging to accomplish through chemical means alone. tandfonline.comgithub.io
A common chemo-enzymatic strategy involves the chemical synthesis of a modified nucleoside, which is then enzymatically phosphorylated to the corresponding nucleoside triphosphate (NTP). nih.govresearchgate.net This modified NTP can then be used as a substrate by DNA or RNA polymerases for incorporation into a growing nucleic acid chain during in vitro transcription or PCR. rsc.org For example, N4-modified cytidines have been chemically synthesized and subsequently phosphorylated by nucleoside kinases. mdpi.comnih.govresearchgate.net To broaden the range of acceptable substrates, mutant variants of kinases like Drosophila melanogaster deoxynucleoside kinase (DmdNK) have been developed. mdpi.comnih.gov
Metabolic labeling is another powerful technique where cells take up modified nucleosides, which are then endogenously converted into NTPs and incorporated into nascent RNA and DNA. rsc.orgnih.gov This allows for the labeling of nucleic acids within a cellular environment. rsc.org The efficiency of this process is often limited by the initial phosphorylation step, which is catalyzed by nucleoside kinases. rsc.orgnih.gov Overexpression of enzymes like uridine-cytidine kinase 2 (UCK2) can facilitate the incorporation of fluorescent cytidine analogs such as pyrrolocytidine (pyrroloC) and 1,3-diaza-2-oxophenothiazine (tC). nih.gov
Enzymes are also used for terminal labeling of RNA. T4 RNA ligase, for instance, can catalyze the attachment of a modified cytidine 3',5'-bisphosphate, such as [5′ ³²P]pCp, to the 3' end of an RNA molecule. thermofisher.com
Table 3: Enzymes Used in the Synthesis and Incorporation of Labeled Cytidine Derivatives
| Enzyme | Function | Application | Reference |
| Deoxynucleoside Kinase (e.g., DmdNK) | Phosphorylation of nucleosides to monophosphates | Synthesis of modified NTPs for polymerase incorporation | mdpi.comnih.gov |
| Uridine-Cytidine Kinase 2 (UCK2) | Phosphorylation of cytidine analogs | Facilitating metabolic labeling of RNA in live cells | nih.gov |
| KOD Polymerase | Incorporation of modified dNTPs | Primer extension assays for SELEX | nih.govnih.gov |
| T4 RNA Ligase | Ligation of a 3'-hydroxyl to a 5'-phosphate | 3'-end labeling of RNA | thermofisher.com |
| T7 RNA Polymerase | In vitro transcription | Synthesis of labeled RNA probes | thermofisher.com |
Development of Bifunctional Cytidine Derivatives for Conjugation and Selection Methodologies
Bifunctional cytidine derivatives are molecules that contain two different functional groups, allowing them to serve as a bridge between a nucleic acid and another molecule or a solid support. d-nb.infonih.govbeilstein-journals.org These derivatives are particularly valuable in in vitro selection techniques like SELEX and for the development of nucleic acid-based diagnostics and therapeutics. nih.govnih.govd-nb.info
The synthesis of a bifunctional cytidine derivative typically involves a multi-step process to introduce the desired functionalities. For example, a derivative has been synthesized for the in vitro selection of a cytidine deaminase ribozyme. d-nb.infonih.govbeilstein-journals.org This molecule incorporates a cytidine moiety to act as the substrate for the ribozyme, a linker for conjugation to the 3'-terminus of an RNA library, and a biotin (B1667282) group for immobilization onto a streptavidin-coated surface. d-nb.info The synthesis started from uridine (B1682114) and involved the use of several synthons, including a protected hexaethylene glycol linker phosphoramidite (B1245037) and a short, mono-protected diamino linker for biotin attachment. d-nb.info
Another application of bifunctional derivatives is in the creation of fluorescent probes. N4-alkoxyimino derivatives of cytidine have been functionalized with alkynes for "click" chemistry, allowing for the attachment of fluorescent labels like Alexa Fluor 488. nih.gov These fluorescently labeled agonists can then be used to study receptor binding and internalization. nih.gov Similarly, N4-modified cytidine nucleotides can be designed to act as cross-linking agents, enabling the covalent attachment of oligonucleotides to various surfaces or biomolecules. google.com For instance, N4-benzophenone-modified cytidine has been used for the photo-immobilization of oligonucleotides onto inorganic surfaces. google.com
The choice of linkers and functional groups is critical for the successful application of these bifunctional derivatives, ensuring that the desired reactivity and spacing are achieved without interfering with the biological interactions being studied. d-nb.infonih.gov
Table 4: Examples of Bifunctional Cytidine Derivatives and Their Applications
| Bifunctional Cytidine Derivative | Functional Groups | Application | Reference |
| Cytidine-linker-biotin | Cytidine, hexaethylene glycol linker, biotin | In vitro selection of a cytidine deaminase ribozyme | d-nb.infonih.govbeilstein-journals.org |
| N4-(alkoxy-alkyne)-cytidine | Alkyne, alkoxyimino-cytidine | Fluorescent labeling via click chemistry for receptor studies | nih.gov |
| N4-benzophenone-modified cytidine | Benzophenone, cytidine | Photo-cross-linking and immobilization of oligonucleotides | google.com |
| Cytidine-5-carboxamide derivatives | Carboxamide, cytidine | Reagents for aptamer discovery (SELEX) | nih.govnih.gov |
Computational and Theoretical Studies in Conjunction with Cytidine 1 D Research
Molecular Modeling and Dynamics Simulations for Structural Insights
Molecular modeling and molecular dynamics (MD) simulations provide a virtual microscope to examine the structural and dynamic properties of molecules like Cytidine-1'-d and its derivatives at an atomic level. nih.govgithub.io These computational techniques are crucial for understanding how subtle changes, such as isotopic substitution, can influence the conformation and behavior of nucleosides.
MD simulations track the movements of atoms and molecules over time by numerically solving Newton's equations of motion. github.io This allows for the characterization of the dynamic evolution of a system, revealing information about conformational flexibility, solvent interactions, and the stability of molecular complexes. nih.govgithub.io For instance, constant pH molecular dynamics simulations have been used to study nucleosides like cytidine (B196190) in explicit solvent, providing insights into their protonation states and structural dynamics under varying pH conditions. nih.gov
In the study of cytidine derivatives, MD simulations have been employed to validate the stability of ligand-protein interactions. For example, 200-nanosecond MD simulations were used to investigate the binding conformation and stability of cytidine derivatives within the active site of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), predicting that the compounds would remain firmly docked. nih.gov These simulations can reveal the equilibrium of binding residues and show that intermolecular interactions are often dominated by both van der Waals and electrostatic energies. nih.gov
Furthermore, molecular modeling is used to generate initial structures for simulations and to analyze the resulting trajectories. github.ionih.gov Techniques such as steepest descent minimization and NVT/NPT ensembles are used to prepare and equilibrate the system before production simulations. acs.org The insights gained from these simulations, such as the characterization of thermal mobilities and conformational fluctuations, are valuable for understanding the biological function and for the rational design of new therapeutic agents based on the cytidine scaffold. nih.gov
Table 1: Key Applications of Molecular Modeling and Dynamics Simulations in Cytidine Research
| Application | Description | Example |
| Structural Stability | Assessing the stability of modified nucleosides and their complexes with biological macromolecules. | 200 ns MD simulations confirming the stable binding of cytidine derivatives in the SARS-CoV-2 RdRp active site. nih.gov |
| Conformational Analysis | Investigating the preferred shapes and flexibility of cytidine analogs in solution. | Studying the conformational landscape of cytidine in explicit water to understand its dynamic behavior. nih.gov |
| Binding Dynamics | Elucidating the dynamic interactions between cytidine derivatives and their protein targets. | Analyzing the interaction between cytidine deaminase and transition-state analogs to understand enzymatic conformational changes. nih.gov |
| Solvent Effects | Modeling the influence of the solvent environment on the structure and properties of the molecule. | Using explicit water models in simulations to accurately represent the aqueous cellular environment. nih.gov |
Quantum Chemical Computations for Photophysical Properties of Analogues
Quantum chemical computations, particularly methods rooted in density functional theory (DFT) and time-dependent DFT (TD-DFT), are essential for elucidating the electronic structure and photophysical properties of cytidine analogues. nih.govacs.orgnih.gov These calculations provide a theoretical framework for understanding how structural modifications impact absorption, fluorescence, and the excited-state decay pathways of these molecules.
Natural nucleobases like cytidine are known to be practically non-fluorescent due to highly efficient, ultrafast radiationless decay processes that occur through conical intersections. rsc.org However, chemical modifications can alter these decay pathways, leading to analogues with significant fluorescence quantum yields, making them valuable as molecular probes. nih.govrsc.org
Quantum mechanical methods are employed to:
Optimize Molecular Geometries: Determine the most stable three-dimensional structures of cytidine analogues in their ground and excited states. nih.govresearchgate.net
Calculate Electronic Properties: Compute molecular orbitals (e.g., HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. nih.govresearchgate.net
Predict Spectroscopic Properties: Simulate absorption and emission spectra, which can be directly compared with experimental data. acs.orgnih.gov
Investigate Excited-State Dynamics: Map the potential energy surfaces of excited states to identify the pathways for energy dissipation, including fluorescence, intersystem crossing, and internal conversion. acs.orgresearchgate.net
For example, studies on fluorescent cytidine analogues like pyrrolocytosine have used theoretical approaches to investigate how factors like hydration and base stacking affect radiative and radiationless decay pathways. rsc.org Similarly, for phenyl-imidazolo-cytidine analogues, DFT calculations established a relationship between the HOMO-LUMO energy gap and the fluorescence quantum yield, explaining the observed emission properties. nih.gov
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying these properties in a more realistic biological context, such as in aqueous solution. acs.orgresearchgate.net These approaches treat the chromophore (the light-absorbing part of the molecule) with a high level of quantum theory, while the surrounding environment (like water molecules) is treated with classical molecular mechanics. This allows for the investigation of how the solvent explicitly influences the photophysical processes. acs.orgresearchgate.net
Table 2: Computed Photophysical and Electronic Properties of Cytidine Analogues
| Cytidine Analogue | Computational Method | Key Finding | Reference |
| 2'-Deoxy-5-methylcytidine (5mdCyd) | QM(CASPT2)/MM | An accessible S1/S0 conical intersection is responsible for the ultrafast excited-state decay. | acs.org |
| Phenyl-imidazolo-cytidine ((Ph)ImC) | DFT | A direct relationship exists between the HOMO-LUMO gap and the fluorescence quantum yield (Φ). | nih.gov |
| Pyrrolocytosine (PC) | Theoretical Approaches | Hydration destabilizes conical intersections, affecting radiationless decay pathways. | rsc.org |
| Halogenated Cytidine Derivatives | DFT | I-cytidine was identified as an optimized lead compound for interaction with DNA methyltransferase (MTN) enzyme. | researchgate.net |
In silico Approaches for Investigating Molecular Interactions and Binding Affinities
In silico methods, particularly molecular docking and free-energy calculations, are pivotal in predicting and analyzing the interactions between cytidine derivatives and their biological targets, such as enzymes and nucleic acids. nih.govnih.govoup.com These computational screening techniques are essential for rational drug design, allowing for the evaluation of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. ajchem-a.com
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govajchem-a.com It involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity, typically reported in kcal/mol. nih.govajchem-a.com
Studies on cytidine analogues have extensively used molecular docking to:
Identify Binding Modes: Determine how the ligands fit into the active site of a protein. nih.govnih.gov
Predict Binding Affinities: Rank different analogues based on their predicted strength of interaction with the target. nih.govnih.gov
Analyze Intermolecular Interactions: Visualize and understand the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov
For example, molecular docking was used to investigate the binding of cytidine derivatives to the SARS-CoV-2 RdRp, revealing strong interactions with key residues like Pro620 and Lys621. nih.gov In another study, docking simulations of cytidine analogs against the urate oxidase of A. flavus showed that most modified compounds exhibited better binding properties than the parent cytidine. nih.govnih.gov
Free-energy calculations , such as free-energy perturbation (FEP), provide a more rigorous and accurate prediction of relative binding affinities compared to standard docking scores. oup.comnih.gov These methods simulate the transformation of one ligand into another within the binding site, allowing for a precise calculation of the change in binding free energy (ΔΔGbind). oup.com While computationally more demanding, these physics-based calculations are invaluable for accurately predicting the specificity of a ligand for its target and for screening for potential off-target effects. oup.comnih.gov
These in silico approaches, often combined with ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, provide a comprehensive profile of potential drug candidates, guiding the development of novel therapeutics based on the this compound framework. nih.govnih.gov
Emerging Research Avenues and Future Perspectives
Development of Novel Isotopic and Fluorescent Probes for Biological Systems
The development of novel isotopic and fluorescent probes is a rapidly advancing area of research, offering powerful tools to investigate complex biological systems. Cytidine-1'-d, a deuterated form of cytidine (B196190), is increasingly being utilized in the creation of sophisticated probes for tracking nucleic acid metabolism and dynamics.
Isotopically labeled compounds, including those with deuterium (B1214612), serve as valuable tracers in metabolic studies. nih.gov The use of stable isotopes like deuterium (²H), ¹³C, and ¹⁵N allows for the detailed analysis of metabolic pathways without the safety concerns associated with radioactive isotopes. frontiersin.org These labeled molecules can be traced using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the flow of metabolites through various biochemical reactions. frontiersin.org For instance, the incorporation of deuterium from deuterated water (D₂O) into cellular components can be monitored to assess metabolic activity. researchgate.net
Fluorescent probes, on the other hand, enable the visualization of biological processes in living cells with high spatial and temporal resolution. nih.govnih.gov These probes are designed to change their fluorescent properties—such as intensity, lifetime, or emission spectrum—in response to specific biological events or the presence of target molecules. mdpi.com Advanced fluorescent probes are being developed for a wide range of applications, including the detection of ions, small molecules, proteins, and nucleic acids. mdpi.commdpi.com
The synthesis of novel probes often involves the chemical modification of a parent molecule, such as cytidine, to attach a fluorescent dye or an isotopic label. nih.gov For example, fluorescent dyes like Cy3 and Cy5 can be attached to oligonucleotides to create probes for fluorescence resonance energy transfer (FRET) studies, which can reveal information about DNA and RNA conformation and interactions. mdpi.comoup.com Similarly, the introduction of a deuterium atom at the 1'-position of the ribose sugar in cytidine creates this compound, a stable isotope-labeled probe for metabolic tracing.
| Probe Type | Label | Detection Method | Application |
|---|---|---|---|
| Isotopic | Deuterium (²H) | Mass Spectrometry, NMR | Metabolic tracing |
| Isotopic | Carbon-13 (¹³C) | Mass Spectrometry, NMR | Metabolic flux analysis |
| Isotopic | Nitrogen-15 (¹⁵N) | Mass Spectrometry, NMR | Protein and nucleic acid metabolism |
| Fluorescent | Fluorescein | Fluorescence Microscopy | Labeling of proteins and nucleic acids |
| Fluorescent | Cyanine Dyes (Cy3, Cy5) | FRET, Fluorescence Imaging | DNA/RNA visualization and interaction studies |
The development of these probes is crucial for advancing our understanding of cellular processes at the molecular level. They provide the means to non-invasively monitor dynamic events within living systems, offering insights into everything from basic metabolism to the mechanisms of disease. nih.govnih.gov
Integration with Advanced 'Omics' Technologies for Systems-Level Biochemical Understanding
The integration of data from various "omics" technologies, such as genomics, proteomics, and metabolomics, provides a comprehensive, systems-level understanding of complex biological processes. azolifesciences.comnih.gov This multi-omics approach allows researchers to move beyond the study of individual components and instead analyze the intricate network of interactions that govern cellular function. azolifesciences.com this compound, as a stable isotope-labeled precursor for nucleic acid synthesis, can be a valuable tool in these integrated studies, particularly in the fields of metabolomics and fluxomics.
'Omics' technologies generate vast amounts of data at different biological levels:
Genomics studies the entire set of an organism's genes. nih.gov
Transcriptomics analyzes the complete set of RNA transcripts. azolifesciences.com
Proteomics investigates the entire complement of proteins. nih.govcreative-proteomics.com
Metabolomics focuses on the complete set of small-molecule metabolites. nih.govmdpi.com
By integrating these datasets, researchers can construct detailed models of cellular networks and pathways. mdpi.com For example, combining proteomics and metabolomics can reveal how changes in protein expression affect metabolic pathways and vice versa. creative-proteomics.comnih.gov This integrated approach has been successfully applied to various research areas, including disease pathogenesis, biomarker discovery, and drug development. azolifesciences.comcreative-proteomics.com
The use of stable isotope tracers like this compound is particularly powerful when combined with 'omics' technologies. In a typical stable isotope tracing experiment, cells or organisms are supplied with a labeled substrate, and the incorporation of the isotope into various downstream metabolites is measured. researchgate.net This allows for the quantification of metabolic fluxes—the rates of reactions in a metabolic network.
When integrated with other 'omics' data, this flux information can provide a dynamic view of how genetic and proteomic changes translate into functional metabolic alterations. For instance, a study might use proteomics to identify the upregulation of a particular enzyme and then use a stable isotope tracer to confirm that the flux through the corresponding metabolic pathway is indeed increased.
| 'Omics' Field | Molecules Studied | Key Technologies | Information Provided |
|---|---|---|---|
| Genomics | DNA | Next-Generation Sequencing | Genetic blueprint, mutations |
| Transcriptomics | RNA | Microarrays, RNA-Seq | Gene expression levels |
| Proteomics | Proteins | Mass Spectrometry, 2D-PAGE | Protein abundance, modifications, interactions |
| Metabolomics | Metabolites | Mass Spectrometry, NMR | Metabolic profiles, pathway activity |
The integration of this compound-based tracing with 'omics' technologies holds significant promise for elucidating the complex regulatory mechanisms underlying cellular metabolism in both health and disease.
Methodological Innovations in Isotope Tracing and Spectroscopic Characterization
Advances in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have significantly enhanced the power of isotope tracing studies. frontiersin.org These methodological innovations allow for more sensitive and comprehensive analysis of isotopically labeled molecules like this compound, providing deeper insights into metabolic networks.
Isotope Tracing Methodology:
Stable isotope tracing involves the introduction of a labeled compound into a biological system and tracking its metabolic fate. researchgate.net The choice of tracer and the experimental design are critical for obtaining meaningful data. researchgate.net Recent advancements include the development of new tracers and more sophisticated labeling strategies to probe specific metabolic pathways. researchgate.net For instance, the use of uniformly labeled or position-specific labeled substrates can provide detailed information about carbon routing and pathway utilization. frontiersin.org
Untargeted LC/MS-based approaches have emerged as powerful tools for expanding the scope of metabolic networks that can be investigated. d-nb.info These methods allow for the simultaneous detection and quantification of a wide range of metabolites, providing a global view of metabolic reprogramming. d-nb.info
Spectroscopic Characterization:
Both MS and NMR are indispensable for the analysis of isotope tracing experiments. frontiersin.org
Mass Spectrometry (MS): MS-based methods are highly sensitive and can accurately measure the mass isotopologue distribution of metabolites, which reflects the incorporation of the isotopic label. oatext.com Advances in high-resolution MS have improved the accuracy and resolving power of these measurements. nih.gov Tandem MS (MS/MS) can be used to fragment molecules and determine the position of the label, providing further structural information. oatext.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules and can also be used to track isotopic labels. acs.org While generally less sensitive than MS, NMR provides detailed information about the position of the isotope within a molecule, which can be crucial for elucidating complex metabolic pathways. frontiersin.orgnih.gov Recent developments, such as the use of cryogenic probes, have enhanced the sensitivity of NMR for biomolecular studies. ckisotopes.com
| Technique | Advantages | Disadvantages |
|---|---|---|
| Mass Spectrometry (MS) | High sensitivity, high throughput, suitable for complex mixtures | Destructive technique, positional information requires tandem MS |
| Nuclear Magnetic Resonance (NMR) | Non-destructive, provides detailed structural and positional information | Lower sensitivity, may require larger sample amounts |
The continued development of these analytical methods will further enhance the utility of this compound and other isotopic tracers in unraveling the complexities of cellular metabolism.
Exploration of this compound in Research Models of Metabolic Reprogramming
Metabolic reprogramming is a hallmark of many diseases, particularly cancer. researchgate.netfrontiersin.org Cancer cells alter their metabolic pathways to support rapid proliferation and survival. frontiersin.org The study of these metabolic alterations is a key area of research, and this compound can serve as a valuable tool in this endeavor.
One of the most well-known examples of metabolic reprogramming in cancer is the Warburg effect, where cancer cells exhibit increased glucose uptake and lactate (B86563) production even in the presence of oxygen. uu.nl However, recent research has highlighted that metabolic reprogramming in cancer is far more complex, involving alterations in various pathways, including amino acid and lipid metabolism. oaepublish.com
Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses deuterated substrates, such as deuterated glucose, to map metabolic activity in vivo. uu.nlnih.gov DMI has been successfully used to visualize the Warburg effect in tumor models and to assess treatment response. uu.nlnih.gov The use of this compound in similar in vivo imaging or ex vivo analysis of tumor tissue could provide specific insights into nucleotide metabolism, which is also often dysregulated in cancer.
Research models of metabolic reprogramming are essential for studying these processes. These models include:
Genetically engineered mouse models (GEMMs): These models allow for the study of specific genetic alterations that drive metabolic reprogramming. elifesciences.org
Cell culture models: Cancer cell lines can be grown in vitro and subjected to various conditions to study their metabolic responses. nih.gov
Patient-derived xenografts (PDXs): These models involve transplanting patient tumor tissue into immunodeficient mice, providing a more clinically relevant system for studying cancer metabolism.
In these models, this compound can be used as a tracer to investigate the synthesis and turnover of DNA and RNA, providing a direct measure of proliferative activity and the metabolic pathways supporting it. For example, studies have shown that the expression of enzymes involved in cytidine metabolism, such as cytidine triphosphate synthase 1 (CTPS1), is associated with poor prognosis in multiple myeloma and promotes proliferation and drug resistance. nih.gov Tracing the metabolic fate of this compound in such models could help to further elucidate the role of nucleotide metabolism in cancer progression and identify potential therapeutic targets.
| Model | Description | Advantages | Limitations |
|---|---|---|---|
| Genetically Engineered Mouse Models (GEMMs) | Mice with specific genetic modifications that mimic human diseases. elifesciences.org | Allows for the study of disease initiation and progression in a whole-organism context. elifesciences.org | May not fully recapitulate the heterogeneity of human disease. |
| Cell Culture Models | Cancer cells grown in a laboratory dish. nih.gov | Easy to manipulate and suitable for high-throughput screening. nih.gov | Lacks the complexity of the tumor microenvironment. |
| Patient-Derived Xenografts (PDXs) | Patient tumor tissue implanted into immunodeficient mice. | Preserves the heterogeneity and architecture of the original tumor. | Lack of a functional immune system can be a limitation. |
The exploration of this compound in these research models will undoubtedly contribute to a deeper understanding of metabolic reprogramming in disease and may lead to the development of novel diagnostic and therapeutic strategies.
Q & A
Q. How to structure a research paper’s discussion section to address this compound’s dual role as substrate and inhibitor?
- Methodological Answer :
- Framework : Use a "Claim-Evidence-Reasoning" model:
Claim : "this compound competitively inhibits polymerase X."
Evidence : Cite kinetic data (Km/Vmax shifts) and docking results.
Reasoning : Link structural features (e.g., 1'-deoxy group) to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
